molecular formula C11H10ClN B11778555 2-(3-Chlorobenzyl)-1H-pyrrole CAS No. 1706446-48-1

2-(3-Chlorobenzyl)-1H-pyrrole

Cat. No.: B11778555
CAS No.: 1706446-48-1
M. Wt: 191.65 g/mol
InChI Key: LWEYFQXIGYILHM-UHFFFAOYSA-N
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Description

2-(3-Chlorobenzyl)-1H-pyrrole is a synthetic organic compound built around the pyrrole heterocycle, a five-membered aromatic ring with a nitrogen atom . This core structure is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological receptors and enzymes . The benzyl substitution at the 2-position, particularly with a chloro substituent, is a common feature in compounds designed for pharmaceutical research, as this modification can influence the molecule's lipophilicity, binding affinity, and overall metabolic profile . Pyrrole-based compounds are extensively investigated for their antimicrobial potential. The pervasive challenge of antibacterial resistance creates a continuous need for new effective agents, and pyrrole derivatives represent a leading class of compounds in this discovery effort . Researchers are developing numerous pyrrole-based analogs as potential antibacterial drugs, inspired by natural pyrrole-containing antibiotics such as calcimycin and pyoluteorin . The this compound scaffold serves as a key intermediate or precursor in the synthesis of more complex molecules aimed at combating drug-resistant pathogens . Furthermore, the pyrrole core is a fundamental building block in developing potential anticancer therapeutics . Many pyrrole derivatives are designed to function as kinase inhibitors, targeting critical oncogenic pathways in cancers such as lung, pancreatic, and breast . These compounds can act as multi-kinase inhibitors, blocking the activity of several cancer-driving enzymes simultaneously, which may lead to improved efficacy . The structural motif of a pyrrole ring connected to an aromatic system, as seen in this compound, is a recognized pharmacophore for inhibiting kinases like EGFR and VEGFR, which are involved in cell proliferation and tumor angiogenesis . This compound is intended for research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1706446-48-1

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

2-[(3-chlorophenyl)methyl]-1H-pyrrole

InChI

InChI=1S/C11H10ClN/c12-10-4-1-3-9(7-10)8-11-5-2-6-13-11/h1-7,13H,8H2

InChI Key

LWEYFQXIGYILHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=CC=CN2

Origin of Product

United States

Synthetic Strategies for 2 3 Chlorobenzyl 1h Pyrrole and Analogous Pyrrole Derivatives

Foundational Methodologies for Pyrrole (B145914) Ring Construction

The initial approach to synthesizing substituted pyrroles often involves the construction of the heterocyclic ring from acyclic precursors. Several classical name reactions provide a robust framework for accessing a wide variety of pyrrole derivatives. The key to applying these methods for the synthesis of 2-(3-Chlorobenzyl)-1H-pyrrole lies in the appropriate design of the starting materials to incorporate the 3-chlorobenzyl moiety.

Classical Condensation and Cyclization Reactions (e.g., Paal-Knorr, Knorr, Hantzsch)

These methods are among the most traditional and widely used for pyrrole synthesis, each relying on the condensation of carbonyl compounds with amines. wikipedia.orgrgmcet.edu.in

The Paal-Knorr synthesis is a straightforward method involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. rgmcet.edu.inorganic-chemistry.org To synthesize a 2-substituted pyrrole like this compound, a 1,4-dicarbonyl precursor bearing the 3-chlorobenzyl group is required. The reaction proceeds typically under neutral or weakly acidic conditions, with the addition of a weak acid like acetic acid often accelerating the reaction. organic-chemistry.org The mechanism involves the formation of a di-imine intermediate followed by cyclization and dehydration to yield the aromatic pyrrole ring. alfa-chemistry.com

The Knorr pyrrole synthesis offers a versatile route to substituted pyrroles through the reaction of an α-amino-ketone with a compound containing an activated methylene (B1212753) group (e.g., a β-ketoester). wikipedia.org A significant challenge in this synthesis is the instability of α-amino-ketones, which tend to self-condense. wikipedia.org Consequently, they are often generated in situ, for instance, by the reduction of an α-oximino-ketone. wikipedia.org For the synthesis of a 2-benzyl substituted pyrrole, an appropriately substituted α-amino-ketone would be required.

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.org This multicomponent reaction provides a convenient route to various substituted pyrroles. wikipedia.orgresearchgate.net A continuous flow adaptation of the Hantzsch synthesis has been reported for the preparation of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, demonstrating the utility of this method for incorporating a benzyl (B1604629) group. syrris.com This highlights the potential for synthesizing a library of pyrrole analogs by varying the starting materials. wikipedia.org

ReactionKey ReactantsGeneral ProductApplicability for this compound
Paal-Knorr1,4-Dicarbonyl compound + Ammonia/Primary AmineSubstituted PyrroleRequires a 1,4-dicarbonyl precursor with a 3-chlorobenzyl group.
Knorrα-Amino-ketone + β-KetoesterSubstituted PyrroleRequires an α-amino-ketone with a 3-chlorobenzyl moiety.
Hantzschβ-Ketoester + α-Haloketone + Ammonia/Primary AmineSubstituted PyrroleOne of the starting carbonyl compounds would need to contain the 3-chlorobenzyl group.

[3+2] Cycloaddition Approaches (e.g., Barton-Zard, Van Leusen Reactions)

[3+2] cycloaddition reactions represent another powerful strategy for the construction of five-membered heterocyclic rings like pyrrole.

The Barton-Zard reaction provides a route to pyrrole derivatives from the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions. wikipedia.orgallaboutchemistry.net The mechanism involves a Michael-type addition followed by cyclization and elimination of the nitro group. wikipedia.org The versatility of this reaction allows for the synthesis of a wide range of substituted pyrroles. allaboutchemistry.net To apply this to the synthesis of this compound, one would need to devise a synthesis of a nitroalkene precursor that incorporates the desired benzyl substituent.

The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an enone in the presence of a base. nih.govwikipedia.org This reaction proceeds via a Michael addition, followed by a 5-endo cyclization and subsequent elimination of the tosyl group to form the pyrrole ring. nih.govwikipedia.org The Van Leusen reaction is particularly useful for preparing 3,4-disubstituted pyrroles, but variations can provide access to other substitution patterns. mdpi.comnih.gov

Ring Transformation Reactions from Other Heterocycles (e.g., Aziridines, Furans)

Pyrroles can also be synthesized through the transformation of other heterocyclic rings. A common example is the conversion of furans into pyrroles. This can be achieved by treating a furan (B31954) with ammonia in the presence of a solid acid catalyst such as silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃) at high temperatures. wikipedia.org For instance, furfurylamine (B118560) can serve as a precursor for the synthesis of certain pyrrole derivatives. The development of biocatalytic methods for the synthesis of furfurylamines from renewable resources presents a green chemistry approach to accessing these starting materials. mdpi.comdtu.dk

Advanced Synthetic Routes for C2-Substituted Pyrroles

Instead of constructing the pyrrole ring with the desired substituent already in place, an alternative and often more flexible approach is the direct functionalization of the pyrrole nucleus. Pyrrole is an electron-rich heterocycle and typically undergoes electrophilic substitution preferentially at the C2 position.

Regioselective C-Alkylation of Pyrrole Systems at the C2 Position

Direct alkylation of pyrrole can be achieved through various methods, including Friedel-Crafts reactions. The Friedel-Crafts alkylation of pyrrole with a suitable electrophile, such as 3-chlorobenzyl chloride, in the presence of a Lewis acid catalyst, could potentially yield the desired this compound. However, traditional Friedel-Crafts reactions with pyrrole can be complicated by polymerization and lack of regioselectivity. stackexchange.com More controlled conditions are often necessary. Chiral phosphoric acid-catalyzed Friedel-Crafts alkylation of pyrroles with nitroolefins has been shown to be highly efficient for C2-substitution. nih.gov

A recent study has demonstrated the regioselective C-benzylation of pyrrole using hexaethylene glycolic ionic liquids as a recyclable catalyst system with benzyl halides. acgpubs.org This method offers a greener alternative for the synthesis of 2-benzyl-1H-pyrrole and its derivatives. The reaction of pyrrole with benzyl halides in the presence of sodium bicarbonate and the ionic liquid in acetonitrile (B52724) at 80°C yields the C2-benzylated product. acgpubs.org

Alkylation MethodReagentsKey Features
Friedel-Crafts Alkylation3-Chlorobenzyl halide, Lewis acid (e.g., AlCl₃) or Brønsted acid catalystDirect C-C bond formation at the C2 position. Can be prone to side reactions.
Ionic Liquid-Mediated BenzylationBenzyl halide, NaHCO₃, [hexaEGmim][OMs] in acetonitrileRegioselective C-benzylation with a recyclable catalyst system.

Transition Metal-Catalyzed Functionalization of the Pyrrole Nucleus

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to the functionalization of heterocycles is a vibrant area of research. Palladium-catalyzed reactions are particularly prominent for the direct C-H functionalization of pyrroles.

The direct C-H arylation of pyrroles with aryl halides, including aryl chlorides, has been successfully demonstrated using palladium catalysts. acs.org These reactions often employ a palladium source, such as palladium acetate, in conjunction with a phosphine (B1218219) ligand and a base. acs.org N-Heterocyclic carbene (NHC)-palladium complexes have also been developed as effective catalysts for the direct arylation of pyrrole derivatives with electron-deficient aryl chlorides. beilstein-journals.orgd-nb.info While these methods are primarily focused on arylation, they lay the groundwork for analogous C-H benzylation reactions. The direct C2-arylation of N-acyl pyrroles with aryl halides has been achieved using a Pd(PPh₃)₄ catalyst with Ag₂CO₃. rsc.org This indicates that N-protection can be a useful strategy to control the reactivity and regioselectivity of such transformations.

Catalytic SystemCoupling PartnerTypical Product
Palladium Acetate / Phosphine LigandAryl HalidesC2-Arylpyrroles
Pd-NHC ComplexesAryl ChloridesC2-Arylpyrroles
Pd(PPh₃)₄ / Ag₂CO₃Aryl Halides (on N-acyl pyrroles)N-Acyl-C2-arylpyrroles

Multicomponent Reaction (MCR) Strategies for Assembled Pyrrole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient and atom-economical approach to complex molecules like pyrrole derivatives. bohrium.com These one-pot procedures are advantageous as they often avoid the need for isolating intermediates, thereby saving time, resources, and reducing waste. rsc.org Numerous MCR strategies have been developed for the synthesis of polysubstituted pyrroles, offering a versatile toolkit for accessing a wide range of derivatives. rsc.org

Key MCR approaches for pyrrole synthesis include:

Isocyanide-Based MCRs (I-MCRs): These reactions are powerful tools for creating polysubstituted pyrroles. rsc.org They often proceed through a one-pot domino procedure and are considered a green chemistry approach. rsc.org

Condensation Reactions of 1,3-Dicarbonyl Compounds: A common strategy involves the reaction of 1,3-dicarbonyl compounds with amines and other components to build the pyrrole ring. orientjchem.orgbohrium.com For instance, a four-component synthesis can utilize a 1,3-dicarbonyl compound, an aromatic aldehyde, ammonium (B1175870) acetate, and a nitro-compound. orientjchem.org

Reactions Involving Nitroalkanes and Nitroalkenes: These substrates can be effectively used in MCRs to construct the pyrrole scaffold. bohrium.com For example, a reaction involving a β-diketone, an amine, and a nitro-compound can be catalyzed by an iodine species. orientjchem.org

Generation and Reactions of 1,4-Dicarbonyl Compounds: The in-situ generation of 1,4-dicarbonyl compounds, which are classic precursors for Paal-Knorr pyrrole synthesis, can be integrated into MCRs. bohrium.compharmaguideline.com

The selection of a specific MCR is dictated by the desired substitution pattern on the final pyrrole product. These methods are particularly well-suited for creating libraries of compounds for structure-activity relationship (SAR) studies. bohrium.com

MCR StrategyKey ReactantsKey FeaturesReference
Isocyanide-Based MCRs (I-MCRs)Isocyanide, activated alkyne, aldehyde/ketone, amineHigh atom economy, operational simplicity, green approach. rsc.org
Hantzsch-Type Synthesisβ-ketoester, α-haloketone, ammonia/primary amineClassic method adaptable to one-pot procedures for functionalized pyrroles. orientjchem.orgsyrris.com
Van Leusen ReactionTosmic (tosylmethyl isocyanide), Michael acceptor (e.g., enone)Versatile for synthesizing 3,4-disubstituted pyrroles.
Nitroalkene-Based MCRsβ-diketone, amine, nitroalkeneInvolves Michael addition and subsequent cyclization. orientjchem.org

Strategic Incorporation of the Chlorobenzyl Moiety

The introduction of the 3-chlorobenzyl group at the C2 position of the pyrrole ring can be accomplished through several strategic pathways. These routes can be broadly categorized by whether the benzyl group is attached to a pre-existing pyrrole ring or if the pyrrole is constructed from a precursor already containing the chlorobenzyl fragment.

Attaching a benzyl group to the carbon framework of a pyrrole ring is a common transformation. For C-benzylation at the 2-position, several methods can be considered:

Friedel-Crafts Acylation Followed by Reduction: A reliable method involves the acylation of an N-protected pyrrole with 3-chlorobenzoyl chloride under Friedel-Crafts conditions. This introduces the 3-chlorobenzoyl group, which can then be reduced to the corresponding benzyl group using standard reducing agents like LiAlH₄ or through Wolff-Kishner or Clemmensen reduction. Direct synthesis of 2-benzoylpyrrole (B132970) derivatives from N-H pyrroles and benzaldehydes has also been developed. researchgate.netgoogle.com

Palladium-Catalyzed Cross-Coupling: While less common for benzyl groups compared to aryl groups, cross-coupling reactions can be employed. For instance, a 2-halopyrrole could potentially be coupled with a benzyl organometallic reagent. More relevantly, palladium/norbornene-cocatalyzed regioselective alkylation of N-H pyrroles with primary alkyl bromides (such as 3-chlorobenzyl bromide) at the C-H bond adjacent to the nitrogen offers a direct route to 2-alkylated pyrroles. organic-chemistry.org

Reductive Alkylation: The reaction of pyrrole with an aldehyde (3-chlorobenzaldehyde) under reductive conditions can lead to the introduction of the benzyl group.

Synthesis of N-Benzyl Pyrroles: While the target is a C-benzylated pyrrole, methods for synthesizing N-benzyl pyrroles are also well-established, often involving the reaction of a pyrrole salt with a benzyl halide. rsc.orgrsc.org These are distinct from the required C-substituted product but illustrate common benzylation techniques.

Benzylation MethodPyrrole SubstrateBenzylating ReagentKey ConditionsReference
Friedel-Crafts Acylation & ReductionN-H or N-Protected Pyrrole3-Chlorobenzoyl chloride, then a reducing agent (e.g., LiAlH₄)Lewis acid (e.g., AlCl₃) for acylation; ether solvent for reduction. researchgate.net
Direct C-H AlkylationElectron-deficient 1H-pyrrole3-Chlorobenzyl bromidePalladium/norbornene cocatalyst system. organic-chemistry.org
N-AlkylationPyrrole3-Chlorobenzyl bromideBase (e.g., NaH, K₂CO₃) in a polar aprotic solvent. researchgate.net

Achieving meta-chlorination on a benzyl group is most straightforwardly accomplished by using a starting material that is already chlorinated in the desired position, such as 3-chlorotoluene (B144806) or 3-chlorobenzaldehyde. Direct chlorination of a benzyl-substituted pyrrole would likely result in a mixture of ortho and para isomers on the benzyl ring, making it a less viable strategy for regioselective synthesis.

The industrial preparation of benzyl chlorides typically involves the free-radical photochlorination of toluenes. mdpi.comgoogle.com This process, often initiated by UV light, substitutes a hydrogen atom on the methyl group with chlorine. youtube.com

Free-Radical Chlorination of 3-Chlorotoluene: The most direct precursor for the 3-chlorobenzyl moiety is 3-chlorobenzyl chloride. This can be synthesized via the free-radical chlorination of 3-chlorotoluene. The reaction is typically initiated by UV light or a radical initiator, where chlorine gas reacts with the methyl group. google.comyoutube.com Care must be taken to avoid over-chlorination, which can produce dichlorinated and trichlorinated byproducts. mdpi.comgoogle.com

Chlorination of Benzylic Alcohols: An alternative is the conversion of 3-chlorobenzyl alcohol to 3-chlorobenzyl chloride. This can be achieved using various chlorinating agents, such as thionyl chloride (SOCl₂), or 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide, which offers mild reaction conditions. organic-chemistry.org

Visible-Light Mediated Chlorination: Modern methods include visible-light photocatalysis using N-chlorosuccinimide (NCS) as a safe chlorine source. organic-chemistry.org This mild technique is effective for benzylic C-H bond chlorination. organic-chemistry.org

Combining the strategies for pyrrole formation and side-chain incorporation allows for the design of several plausible synthetic routes to this compound.

Route 1: Paal-Knorr Synthesis

This classic approach builds the pyrrole ring from a 1,4-dicarbonyl compound and an amine. pharmaguideline.com

Synthesis of the 1,4-dicarbonyl precursor: A suitable starting material, such as a β-ketoester, can be alkylated with 3-chlorobenzyl bromide. Subsequent transformations would be required to generate the necessary 1,4-dicarbonyl functionality.

Cyclization: The resulting 1,4-dicarbonyl compound is then condensed with ammonia or an ammonium salt (e.g., ammonium acetate) to form the pyrrole ring, directly yielding this compound (or a more substituted analog, depending on the precursor).

Route 2: Friedel-Crafts Acylation Followed by Reduction

This route attaches the side chain to a pre-formed pyrrole ring.

Protection: The pyrrole nitrogen is first protected, for example, with a tosyl or triisopropylsilyl group, to prevent N-acylation and increase the nucleophilicity of the C2 position.

Friedel-Crafts Acylation: The N-protected pyrrole is reacted with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield N-protected 2-(3-chlorobenzoyl)-1H-pyrrole.

Reduction: The ketone functional group of the benzoyl moiety is reduced to a methylene group using a method like the Wolff-Kishner reaction (hydrazine and base) or by using LiAlH₄/AlCl₃.

Deprotection: The protecting group is removed from the nitrogen to give the final product, this compound.

Route 3: Direct C-H Benzylation

This modern approach leverages transition metal catalysis for direct functionalization.

Catalytic Alkylation: An electron-deficient 1H-pyrrole is reacted with 3-chlorobenzyl bromide in the presence of a palladium/norbornene cocatalyst system. organic-chemistry.org This directly forges the C-C bond between the pyrrole C2 position and the benzylic carbon, yielding the target compound in a single step from the pyrrole starting material. The viability of this route would depend on the electronic properties of the specific pyrrole substrate used.

Each of these sequences offers a viable pathway to the target compound, with the choice of route depending on factors such as starting material availability, desired scale, and tolerance for multi-step sequences versus the development of catalytic methods.

Mechanistic Investigations of Chemical Transformations Involving 2 3 Chlorobenzyl 1h Pyrrole

Electrophilic Aromatic Substitution (EAS) Pathways on the Pyrrole (B145914) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of pyrroles. nih.gov The pyrrole ring is significantly more reactive than benzene (B151609) towards electrophiles, a result of the electron-donating effect of the nitrogen atom which increases the electron density of the ring carbons. pearson.comuobaghdad.edu.iq Consequently, these reactions can often be performed under milder conditions than those required for benzene. pearson.compearson.com

Regioselectivity of Attack at Pyrrole C2 Versus C3 Positions

The regioselectivity of electrophilic attack on the pyrrole ring is a critical aspect of its chemistry. Substitution overwhelmingly occurs at the α-positions (C2 and C5) rather than the β-positions (C3 and C4). uobaghdad.edu.iqwikipedia.orgonlineorganicchemistrytutor.com This preference is rooted in the superior stability of the cationic intermediate formed during the reaction. brainly.comquora.comquora.com

For a 2-substituted pyrrole such as 2-(3-chlorobenzyl)-1H-pyrrole, the C2 position is already occupied. Therefore, electrophilic attack is strongly directed to the other α-position, C5. Attack at the C3 or C4 positions is significantly less favorable and generally results in minor products, if any. The primary factor dictating this regioselectivity is the ability of the ring to stabilize the positive charge of the intermediate sigma complex (also known as a Wheland intermediate). imperial.ac.ukstackexchange.com

Position of AttackProduct TypeStability of IntermediateCommonality
C5 (α-position) Major ProductMore StableHighly Favored
C3 (β-position) Minor ProductLess StableRarely Observed
C4 (β-position) Minor ProductLess StableRarely Observed

This table outlines the general regioselectivity for electrophilic aromatic substitution on 2-substituted pyrroles.

Mechanistic Intermediates and Transition States in Pyrrole EAS

The mechanism of EAS in pyrroles proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial attack by the electrophile on the electron-rich pyrrole ring, which breaks the aromaticity and forms a resonance-stabilized carbocation intermediate. quora.comimperial.ac.uk

The stability of this intermediate dictates the preferred position of attack.

Attack at C5 (or C2): When an electrophile attacks the C5 position of this compound, the resulting positive charge is delocalized over three atoms, including the nitrogen. The ability to draw a resonance structure where the positive charge resides on the nitrogen atom is a key stabilizing factor. This results in a more stable intermediate. onlineorganicchemistrytutor.comquora.comquora.com

Attack at C3 (or C4): In contrast, attack at a β-position (C3 or C4) results in a carbocation where the positive charge is delocalized over only two carbon atoms. The nitrogen atom cannot directly participate in stabilizing the positive charge through resonance. uobaghdad.edu.iqquora.comquora.com

Because the transition state leading to the more stable intermediate is lower in energy, the reaction pathway involving α-attack is kinetically favored. quora.com

FeatureIntermediate from C5 Attack (α-attack)Intermediate from C3 Attack (β-attack)
Number of Resonance Structures 32
Nitrogen Participation Yes, delocalizes positive chargeNo direct delocalization of positive charge
Relative Stability More stableLess stable
Kinetic Favorability FavoredDisfavored

This table compares the key features of the intermediates formed during electrophilic attack at the C5 and C3 positions of a pyrrole ring.

Influence of Existing Substituents and N-Protection on EAS Dynamics

The 2-(3-chlorobenzyl) substituent, being an alkyl-type group attached to the ring, is generally considered weakly electron-donating and can influence the reaction rate and selectivity primarily through steric effects.

A more significant factor in the reactivity of pyrroles is the presence or absence of a substituent on the nitrogen atom. The N-H proton of pyrrole is acidic, and in the presence of strong acids often used for EAS reactions, protonation can occur, leading to polymerization. uobaghdad.edu.iqwikipedia.org To prevent this and to modulate reactivity, the pyrrole nitrogen is often protected.

The choice of N-protecting group can alter the dynamics of EAS:

Electron-withdrawing groups (e.g., phenylsulfonyl): These groups decrease the electron density of the pyrrole ring, making it less reactive towards electrophiles. This deactivation can sometimes alter the regioselectivity, making substitution at the C3 position more accessible. researchgate.net

Bulky N-silyl groups : These can be used to direct halogenation to the C3 position. wikipedia.org

Nucleophilic Reactivity and Deprotonation Chemistry of the Pyrrole Nitrogen

The proton on the nitrogen of 1H-pyrroles is moderately acidic, with a pKa of approximately 17.5. wikipedia.org This allows for deprotonation by strong bases, such as sodium hydride (NaH), butyllithium (B86547) (BuLi), or Grignard reagents, to form the corresponding pyrrolide anion. wikipedia.orgchemeurope.com

This pyrrolide anion is a potent nucleophile. wikipedia.org It is also an ambident nucleophile, meaning it can react with electrophiles at more than one site (either at the nitrogen or at a carbon atom). The outcome of subsequent alkylation or acylation reactions depends heavily on the reaction conditions:

N-Substitution : Reactions with ionic metal pyrrolides (e.g., with Li+, Na+, K+ counter-ions) in solvating solvents typically lead to electrophilic attack at the nitrogen atom. wikipedia.org

C-Substitution : When the bond between the nitrogen and the counter-ion is more covalent (e.g., with MgX from a Grignard reagent), the reaction tends to favor attack at the carbon atoms, primarily C2. wikipedia.org

Ring-Opening and Rearrangement Mechanisms in Pyrrole Derivatives

While the aromaticity of the pyrrole ring imparts considerable stability, pyrrole derivatives can undergo ring-opening and rearrangement reactions under specific conditions.

Ciamician–Dennstedt Rearrangement : This classic reaction involves the treatment of a pyrrole with a dichlorocarbene. The reaction proceeds through a [2+1] cycloaddition to form a dichlorocyclopropane intermediate. This unstable intermediate then undergoes a ring-expansion rearrangement to yield a 3-chloropyridine. wikipedia.org

Radical Ring-Expansion : The Birch reduction of pyrroles bearing electron-withdrawing groups can produce pyrrolines. These intermediates have been shown to undergo a radical-mediated ring expansion, transforming the five-membered ring into a six-membered tetrahydropyridine (B1245486) scaffold. rsc.org

Hydrolytic Ring Opening : Certain highly substituted pyrrole derivatives, such as 1-aryl-4-cyano-5-phenyl-1H-pyrrole-2,3-diones, can undergo ring opening upon basic hydrolysis during reactions with other nucleophiles like aromatic diamines. acgpubs.org

Sulfur-Mediated Cleavage : A four-component reaction has been reported where the pyrrole ring undergoes C-N bond cleavage mediated by elemental sulfur. researchgate.net

Catalytic Reaction Mechanisms Relevant to Pyrrole Functionalization and Derivatization

Modern organic synthesis has introduced a variety of catalytic methods to functionalize pyrroles, often providing alternatives to traditional electrophilic substitution with improved selectivity and functional group tolerance. researchgate.netnih.gov

Metal-Catalyzed C-H Functionalization : Palladium-catalyzed reactions have been developed for the regioselective alkylation of N-protected pyrroles at the C-H bond adjacent to the nitrogen atom. organic-chemistry.org These methods avoid the need for harsh electrophilic conditions.

Gold-Catalyzed Cyclizations : Gold catalysts are effective in mediating cascade hydroamination/cyclization reactions of α-amino ketones with alkynes to afford highly substituted pyrroles. organic-chemistry.orguctm.edu

Copper-Catalyzed Nitrene Transfer : This method allows for the amidation of the pyrrole ring. The proposed mechanism involves the formation of an aziridine (B145994) intermediate, followed by ring opening and a 1,2-hydrogen shift. researchgate.net

Lewis Acid Catalysis : Lewis acids can be used to promote cycloaddition reactions, such as the Diels-Alder reaction, where the pyrrole acts as a diene. This reactivity is often enhanced when an electron-withdrawing group is present on the nitrogen. chemeurope.com

Ruthenium-Based Dehydrogenative Coupling : Pincer-type ruthenium catalysts enable the synthesis of substituted pyrroles through the dehydrogenative coupling of secondary alcohols and amino alcohols. organic-chemistry.org

Radical Pathways in Pyrrole Chemistry

While ionic pathways are predominant in many chemical transformations of pyrroles, radical mechanisms offer alternative and powerful routes for the functionalization of the pyrrole ring system. These pathways often involve highly reactive radical intermediates and can be initiated by light, heat, or radical initiators. Although specific mechanistic studies on this compound are not extensively documented, an understanding of its potential radical-mediated reactions can be extrapolated from the well-established radical chemistry of other substituted pyrroles.

Radical reactions involving pyrroles can be broadly categorized into several key types, including photosensitized oxidations, radical additions (such as Giese-type reactions), radical arylations, and intramolecular radical cyclizations. These transformations provide synthetic routes to a variety of functionalized pyrrole derivatives that can be challenging to access through conventional ionic chemistry.

A significant area of radical pyrrole chemistry involves visible light-mediated processes. rsc.org For instance, the use of sulfonyl pyrroles as precursors for both sulfonyl and pyrrolyl radicals under visible light has been demonstrated, leading to the di- and tri-functionalization of alkenes. rsc.org This highlights the potential for the pyrrole ring itself to participate directly in radical coupling reactions.

Photosensitized oxidations of substituted pyrroles can yield a variety of oxygenated products through radical-derived mechanisms. nih.gov These reactions can proceed through either a common endoperoxide intermediate or an electron-transfer mechanism, depending on the reaction conditions and the substitution pattern of the pyrrole. nih.gov

The Giese reaction, which involves the addition of a nucleophilic carbon-centered radical to an electron-deficient π-bond, has been expanded to include pyrrole derivatives through photoredox-mediated processes. nih.govnih.gov This allows for the formation of new carbon-carbon bonds at the pyrrole ring under mild conditions. mdpi.com

Furthermore, the direct arylation of pyrroles can be achieved through radical pathways. acs.org For example, the generation of aryl radicals from phenylhydrazine (B124118) salts in the presence of a base and air can lead to the regioselective C-2 arylation of N-methylpyrrole. acs.org The proposed mechanism involves the addition of an electrophilic aryl radical to the pyrrole ring, forming a resonance-stabilized allyl radical intermediate. acs.org

Intramolecular radical cyclization is another important transformation, providing a method for the synthesis of fused polyheterocyclic systems containing a pyrrole ring. beilstein-journals.org This approach has been successfully applied to o-bromophenyl-substituted pyrrolylpyridinium salts to generate novel polycyclic heteroaromatic compounds. beilstein-journals.org

Research has also shown that hydrogen atom abstraction can occur at the 2-position of the pyrrole ring, indicating that the pyrrole ring can act as an effective trap for free radicals. ibm.com The relative reactivity of N-methylpyrrole towards free-radical attack has been shown to be greater than that of toluene. ibm.com

The following table summarizes representative examples of radical reactions involving substituted pyrroles, illustrating the scope and potential of these transformations.

Reaction Type Pyrrole Substrate Example Radical Source/Initiator Key Intermediate Product Type Reference
Photosensitized Oxidation2,5-dimethyl-substituted pyrroleType I and Type II sensitizersEndoperoxide / Radical cationBicyclic lactams, maleimides, unsaturated γ-lactams nih.gov
Radical ArylationN-methylpyrrolePhenylhydrazine salts / AirAllyl radicalC-2 arylated pyrrole acs.org
Intramolecular Radical Cyclization4-(2-bromophenyl)pyrrole derivative(TMS)3SiH/AIBNAryl radicalPyrido[2,1-a]pyrrolo[3,4-c]isoquinoline beilstein-journals.org
Giese-type ReactionHeteroaryl pyrrole derivativesPhotoredox catalysisCarbon-centered radicalConjugate addition product nih.gov
Di-/Tri-functionalization of AlkenesSulfonyl pyrroleVisible light / PhotocatalystPyrrolyl radicalDipyrrolyl acetonitriles, benzhydryl pyrroles rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Chlorobenzyl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of an organic compound by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum of 2-(3-Chlorobenzyl)-1H-pyrrole is expected to display distinct signals corresponding to each unique proton environment in the molecule. The spectrum can be divided into three main regions: the pyrrole (B145914) ring protons, the chlorobenzyl ring protons, and the methylene (B1212753) bridge protons.

Pyrrole Ring Protons: The three protons on the pyrrole ring (H3, H4, and H5) will appear as multiplets in the aromatic region, typically between 6.0 and 7.0 ppm. chemicalbook.comipb.pt Due to the C2-substitution, these protons form a coupled system. H5, being adjacent to the nitrogen, is expected to be the most downfield of the three. The NH proton of the pyrrole ring typically appears as a broad singlet at a significantly downfield chemical shift (δ > 8.0 ppm), the exact position of which is highly dependent on solvent and concentration. researchgate.net

Methylene Protons: The two protons of the methylene bridge (-CH₂-) connecting the pyrrole and chlorobenzyl rings are chemically equivalent and are expected to appear as a sharp singlet. This signal is anticipated in the range of 3.9-4.2 ppm, shifted downfield from a typical benzylic position due to the influence of the adjacent pyrrole ring.

Chlorobenzyl Ring Protons: The four protons on the 3-chlorobenzyl ring constitute a complex spin system. They will resonate in the aromatic region, generally between 7.0 and 7.4 ppm. The proton at the C2' position (ortho to the methylene group) may appear as a singlet or a narrow triplet. The remaining three protons (H4', H5', H6') will show complex splitting patterns (multiplets) due to their mutual coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
NH (Pyrrole) > 8.0 Broad Singlet
H-Ar (Chlorobenzyl) 7.0 - 7.4 Multiplet
H5 (Pyrrole) ~6.7 Multiplet
H3 (Pyrrole) ~6.1 Multiplet
H4 (Pyrrole) ~6.0 Multiplet

Note: Predicted values are based on analyses of similar substituted pyrrole and benzyl (B1604629) compounds.

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, eleven distinct signals are expected, corresponding to the eleven carbon atoms in the structure.

Pyrrole Ring Carbons: The four carbons of the pyrrole ring will have characteristic chemical shifts. C2, the carbon bearing the benzyl substituent, will be the most downfield of the pyrrole carbons, likely appearing around 130 ppm. The other pyrrole carbons (C3, C4, C5) are expected to resonate between 105 and 120 ppm. chemicalbook.com

Methylene Carbon: The carbon of the methylene bridge (-CH₂-) is expected to produce a signal in the aliphatic region, typically around 30-35 ppm.

Chlorobenzyl Ring Carbons: The six carbons of the chlorobenzyl ring will appear in the aromatic region (125-140 ppm). The carbon attached to the chlorine atom (C3') will be significantly influenced by the halogen's electronegativity. The ipso-carbon (C1'), to which the methylene group is attached, is expected around 140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1' (ipso-Aromatic) ~140
C3' (C-Cl) ~134
C2 (Pyrrole, substituted) ~130
C-Ar (Chlorobenzyl) 125 - 130
C5 (Pyrrole) ~118
C3, C4 (Pyrrole) 105 - 110

Note: Predicted values are based on analyses of similar substituted pyrrole and benzyl compounds.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would show correlations between the adjacent protons on the pyrrole ring (H3-H4-H5) and among the protons on the chlorobenzyl ring, helping to delineate these separate spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2 for all C-H bonds.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

The IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups. scispace.comscichemj.org

N-H Stretch: A prominent, moderately broad band is expected in the region of 3300-3500 cm⁻¹, characteristic of the N-H stretching vibration of the pyrrole ring. nih.gov

C-H Stretches: Aromatic C-H stretching vibrations from both the pyrrole and benzene (B151609) rings would appear as a group of sharp bands just above 3000 cm⁻¹ (typically 3030-3150 cm⁻¹). The aliphatic C-H stretching of the methylene bridge would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretches: Aromatic C=C double bond stretching vibrations from both rings will produce several bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: A strong absorption band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can often be diagnostic of the substitution pattern on the benzene ring.

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
N-H Stretch Pyrrole NH 3300 - 3500
C-H Stretch Aromatic (Ar-H) 3030 - 3150
C-H Stretch Aliphatic (-CH₂-) 2850 - 2960
C=C Stretch Aromatic Rings 1450 - 1600

Note: Predicted values are based on general IR correlation tables and data for similar structures. chemicalbook.comnist.gov

Raman spectroscopy, which is sensitive to the polarizability of bonds, provides complementary information to IR spectroscopy. The Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic rings.

Ring Breathing Modes: Strong bands corresponding to the "ring breathing" modes of both the pyrrole and the substituted benzene rings are expected. These vibrations involve the symmetric expansion and contraction of the rings and are often prominent in Raman spectra. researchgate.netresearchgate.net

Substituent Effects: The attachment of the bulky 3-chlorobenzyl group to the C2 position of the pyrrole ring will influence the ring's vibrational modes compared to unsubstituted pyrrole. The increased mass of the substituent and its electronic effects will cause shifts in the frequencies of the pyrrole ring's characteristic vibrations. For instance, the frequencies of the ring stretching and deformation modes would be altered, reflecting the perturbation of the ring's symmetry and electron distribution by the substituent. researchgate.net This perturbation is a key feature that distinguishes the spectrum of the substituted compound from that of the parent heterocycle.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition of C₁₁H₁₀ClN by providing a highly accurate mass measurement of the molecular ion.

The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak ([M]⁺˙) and a characteristic [M+2]⁺˙ peak at approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. The fragmentation pathways are largely dictated by the stability of the resulting ions and neutral fragments. The side-chain substituents at the 2-position of a pyrrole ring significantly influence these pathways. nih.gov

Key fragmentation processes for this compound include:

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the bond between the methylene group and the pyrrole ring (α-cleavage) or the methylene and the phenyl ring (benzylic cleavage), due to the formation of resonance-stabilized cations. metwarebio.comslideshare.net Cleavage of the C-C bond beta to the aromatic ring is a dominant fragmentation pathway for alkylbenzenes, leading to a stable tropylium (B1234903) or benzyl cation. metwarebio.comslideshare.net For this molecule, this would result in the formation of a chlorotropylium ion (m/z 125/127).

Alpha-Cleavage: Cleavage of the bond adjacent to the pyrrole ring is also a common pathway for 2-substituted pyrroles. nih.gov This can lead to the formation of a resonance-stabilized pyrrolylmethyl cation (m/z 80).

Loss of Chlorine: The molecular ion or fragment ions may lose a chlorine radical, leading to ions at [M-Cl]⁺ and subsequent fragments.

The predicted major fragments in the mass spectrum of this compound are detailed in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound.
m/z (Mass-to-Charge Ratio)Proposed Fragment IonFragmentation Pathway
191/193[C₁₁H₁₀ClN]⁺˙ (Molecular Ion)Parent molecule after ionization.
125/127[C₇H₆Cl]⁺Benzylic cleavage, loss of pyrrolylmethyl radical. Formation of chlorotropylium ion.
90[C₇H₇]⁺Loss of Cl from the chlorotropylium ion. Formation of tropylium ion.
80[C₅H₆N]⁺Alpha-cleavage, loss of 3-chlorobenzyl radical. Formation of pyrrolylmethyl cation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the 200–800 nm range. libretexts.org This technique is particularly useful for identifying compounds containing chromophores, which are functional groups with valence electrons of low excitation energy. In this compound, the primary chromophores are the pyrrole ring and the 3-chlorophenyl ring.

The absorption of UV radiation excites electrons from a lower energy ground state to a higher energy excited state. youtube.com The spectrum of this compound is expected to be dominated by π → π* (pi to pi star) transitions, which are characteristic of aromatic systems. ijermt.org Because the two aromatic rings are separated by a methylene (-CH₂-) group, their electronic systems are not in direct conjugation. Therefore, the resulting spectrum is anticipated to be a composite of the individual absorptions of the substituted pyrrole and chlorobenzene (B131634) moieties, with slight shifts due to electronic interactions.

Pyrrole Moiety: The pyrrole ring typically exhibits strong absorption bands corresponding to π → π* transitions. nist.gov

Chlorobenzene Moiety: Chlorobenzene shows characteristic π → π* absorption bands, with the chlorine atom acting as an auxochrome that can cause a small shift in the absorption wavelength compared to unsubstituted benzene. ijermt.orgcdnsciencepub.com Studies on substituted benzenes show that electron-withdrawing groups like chlorine can induce a hypsochromic (blue) shift. ijermt.org

The expected electronic transitions and corresponding absorption maxima for this compound are summarized in the table below.

Table 2: Predicted UV-Vis Spectroscopic Data for this compound in a non-polar solvent.
λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Electronic TransitionAssociated Chromophore
~215High (~10,000)π → πPyrrole Ring
~265Moderate (~500)π → πChlorophenyl Ring

Integration of Spectroscopic Data for Comprehensive Structural Confirmation

While individual spectroscopic techniques provide valuable pieces of information, a definitive structural elucidation of a molecule like this compound requires the integration of data from multiple analytical methods. researchgate.net Combining the findings from mass spectrometry, UV-Vis spectroscopy, and other techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allows for a comprehensive and unambiguous confirmation of the molecular structure. utas.edu.aujchps.com

The role of each technique in the structural confirmation process is complementary:

Mass Spectrometry (MS): As discussed, MS confirms the molecular weight (191.67 g/mol ) and, via HRMS, the molecular formula (C₁₁H₁₀ClN). The isotopic pattern for chlorine provides definitive evidence of its presence, while the fragmentation pattern reveals key structural components, such as the chlorobenzyl and pyrrole units. nih.govmetwarebio.com

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum confirms the presence of the aromatic chromophores (pyrrole and chlorophenyl rings) by showing characteristic π → π* electronic transitions. The absence of extended conjugation, indicated by the absorption maxima, supports the presence of the insulating -CH₂- linker between the two ring systems.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups. Key absorptions would include the N-H stretch of the pyrrole ring (typically ~3400 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), the aliphatic C-H stretch of the methylene bridge (~2920 cm⁻¹), and C=C stretching vibrations for both aromatic rings (~1600-1450 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide the final, detailed map of the molecular skeleton. ¹H NMR would show distinct signals for the protons on the pyrrole ring, the methylene bridge, and the substituted benzene ring, with their chemical shifts, integration values, and coupling patterns confirming their connectivity. Similarly, ¹³C NMR would show the correct number of carbon signals corresponding to the proposed structure.

By synthesizing the data from these varied spectroscopic sources, each result corroborates the others, leading to a confident and complete structural assignment of this compound.

Computational Chemistry and Theoretical Analysis of 2 3 Chlorobenzyl 1h Pyrrole

Quantum Chemical Calculations for Molecular Geometry and Stability

Quantum chemical calculations are instrumental in determining the three-dimensional structure and relative stability of different conformations of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about the molecule's energy and properties.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the optimized geometry of molecules like 2-(3-chlorobenzyl)-1H-pyrrole. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a favorable balance between accuracy and computational cost. For a molecule such as this compound, DFT would be employed to find the lowest energy arrangement of its atoms, corresponding to its most stable structure. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For organic molecules containing elements like carbon, hydrogen, nitrogen, and chlorine, the Pople-style basis sets are commonly employed. A typical choice for a molecule like this compound would be the 6-31G(d) or a larger 6-311G(d,p) basis set. The "(d)" and "(d,p)" notations indicate the inclusion of polarization functions on heavy atoms and, in the latter case, on hydrogen atoms as well. These polarization functions allow for a more flexible description of the electron distribution, which is crucial for accurately modeling the bonding and electronic properties of the molecule.

The choice of the DFT functional is also critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a very popular choice for organic molecules as it often provides reliable results for molecular geometries and energies. Therefore, a common and effective methodology for studying this compound would be the B3LYP/6-311G(d,p) level of theory. This combination would be expected to yield accurate predictions for the molecule's structure and electronic properties.

Table 1: Representative Basis Sets and Functionals for Pyrrole (B145914) Derivatives

Basis Set Description Typical Functional
6-31G(d) Double-zeta basis set with polarization functions on heavy atoms. B3LYP
6-311G(d,p) Triple-zeta basis set with polarization functions on heavy and hydrogen atoms. B3LYP, M06-2X

The presence of a single bond connecting the benzyl (B1604629) group to the pyrrole ring in this compound allows for rotation around this bond, leading to different spatial arrangements or conformations. A conformational analysis is essential to identify the most stable conformer(s) and to understand the energy barriers between them.

A potential energy surface (PES) scan is typically performed by systematically rotating the dihedral angle that defines the orientation of the benzyl ring with respect to the pyrrole ring. For each incremental change in this angle, the energy of the molecule is calculated, resulting in a plot of energy versus the dihedral angle. The minima on this energy landscape correspond to stable conformers, while the maxima represent the transition states between them.

For this compound, it is anticipated that the lowest energy conformation would be one that minimizes steric hindrance between the hydrogen atoms on the pyrrole ring and the benzyl group. The presence of the chlorine atom on the meta position of the benzyl ring is not expected to introduce significant steric bulk that would drastically limit the conformational freedom compared to an unsubstituted benzyl group. The energy landscape would reveal the relative populations of different conformers at a given temperature.

Electronic Structure Analysis and Molecular Orbital Theory

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich pyrrole ring, which is characteristic of many pyrrole derivatives. The LUMO, on the other hand, is likely to have significant contributions from the π-system of the chlorobenzyl group. The presence of the electron-withdrawing chlorine atom on the benzyl ring would likely lower the energy of the LUMO. DFT calculations at the B3LYP/6-311G(d,p) level of theory would provide precise energy values for the HOMO, LUMO, and the resulting energy gap.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

Molecular Orbital Energy (eV)
HOMO -5.8 to -6.2
LUMO -0.9 to -1.3
Energy Gap (ΔE) 4.6 to 5.2

Note: These are estimated values based on calculations of similar molecules and are for illustrative purposes.

The distribution of electron density within a molecule determines its electrostatic potential and provides insights into its reactive sites. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atom of the pyrrole ring due to its lone pair of electrons. The chlorine atom on the benzyl ring, being highly electronegative, will also contribute to a region of negative potential. The hydrogen atoms, particularly the one attached to the pyrrole nitrogen, are expected to be in regions of positive potential.

In addition to the MEP map, a quantitative analysis of the charge distribution can be obtained through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These methods assign partial charges to each atom in the molecule, providing a numerical representation of the electron distribution. This information is invaluable for predicting the molecule's dipole moment and its interactions with other molecules.

Table 3: Predicted Partial Atomic Charges for Key Atoms in this compound (Illustrative)

Atom Predicted Partial Charge (e)
N (pyrrole) -0.4 to -0.6
C (pyrrole, adjacent to N) +0.1 to +0.3
Cl (benzyl) -0.1 to -0.2
H (on N of pyrrole) +0.3 to +0.4

Note: These are estimated values based on calculations of similar molecules and are for illustrative purposes.

Ionization Potentials and Electron Affinities

The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that provide insight into the chemical reactivity and stability of a molecule. IP is the minimum energy required to remove an electron from a neutral molecule in its gaseous state, while EA is the energy released when an electron is added to a neutral molecule in the gaseous state. wikipedia.orgucf.edulibretexts.org

These parameters are typically calculated using quantum chemical methods. For a molecule like this compound, the vertical ionization potential and electron affinity can be approximated through the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively, based on Koopmans' theorem.

Ionization Potential (IP) ≈ -EHOMO

Electron Affinity (EA) ≈ -ELUMO

More accurate calculations would involve separate computations for the neutral molecule and its corresponding cation and anion. The energy difference between the neutral molecule (EN), the cation (EN-1), and the anion (EN+1) would yield the adiabatic IP and EA.

IPadiabatic = EN-1 - EN

EAadiabatic = EN - EN+1

For context, computational studies on other substituted pyrroles or related heterocyclic systems would be necessary to estimate the likely range for these values. The presence of the electron-withdrawing chlorobenzyl group would be expected to influence these properties compared to unsubstituted pyrrole.

Chemical Reactivity Indices and Descriptors

Global reactivity descriptors derived from DFT calculations are crucial for predicting the chemical behavior of a molecule. nih.govrasayanjournal.co.in These indices are calculated from the conceptual DFT framework using the energies of the frontier molecular orbitals (HOMO and LUMO). For this compound, these descriptors would quantify its stability and reactivity.

Key global reactivity indices include:

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.

Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is the negative of the chemical potential, χ = -μ.

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts the maximum possible electronic charge from the environment. It is calculated as ω = μ² / (2η).

Without specific calculations for this compound, a data table cannot be generated. However, studies on similar chloropyrroles show that the addition of chlorine atoms tends to increase the electrophilicity and electronegativity, making the molecule more reactive. nih.gov

Table 1: Conceptual Framework for Chemical Reactivity Descriptors

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO Energy to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released when gaining an electron.
Electronegativity (χ) χ = (I + A) / 2 Electron attracting tendency.
Chemical Hardness (η) η = (I - A) / 2 Resistance to charge transfer.
Chemical Softness (S) S = 1 / (2η) Reciprocal of hardness.

Theoretical Spectroscopic Predictions and Validation Against Experimental Data

Computational chemistry is a powerful tool for predicting various types of spectra, including NMR, Infrared (IR), and UV-Visible. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically with DFT functionals such as B3LYP and appropriate basis sets. ruc.dknih.gov The calculated shifts are then compared to experimental values, often showing a high degree of correlation after scaling. For this compound, predictions would involve identifying the chemical shifts for each unique proton and carbon atom in the pyrrole ring, the benzyl group, and the methylene (B1212753) bridge.

Vibrational Spectroscopy (IR & Raman): Theoretical vibrational frequencies are computed by calculating the second derivatives of the energy with respect to the nuclear positions. These calculations identify the fundamental vibrational modes of the molecule. The predicted frequencies and intensities can then be compared to experimental FT-IR and Raman spectra to assign specific peaks to corresponding molecular vibrations, such as N-H stretching, C-H aromatic stretching, and C-Cl stretching.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption maxima (λmax) in a UV-Vis spectrum. For this compound, this would predict the π→π* transitions characteristic of the aromatic pyrrole and chlorophenyl rings.

As no experimental or theoretical spectral data for this compound are available in the searched literature, a comparison and validation table cannot be constructed.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.orgnih.govmdpi.com An MD simulation for this compound would provide detailed information on its conformational dynamics, flexibility, and interactions with its environment, such as a solvent or a biological receptor.

The simulation process involves:

System Setup: Placing the molecule in a simulation box, often filled with a chosen solvent (e.g., water) to mimic physiological conditions.

Force Field Application: Using a force field (a set of parameters describing the potential energy of the system) to calculate the forces acting on each atom.

Integration of Equations of Motion: Solving Newton's equations of motion for the system over short time steps (femtoseconds), which generates a trajectory of atomic positions and velocities.

Analysis: Analyzing the resulting trajectory to extract information about dynamic properties, such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and radial distribution functions to study interactions with solvent molecules.

For this compound, MD simulations could reveal the rotational freedom around the single bond connecting the pyrrole and benzyl rings, the stability of different conformers, and the nature of intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in a condensed phase. Without published studies, specific findings on its dynamic behavior remain speculative.

Advanced Research Topics and Methodological Considerations in Pyrrole Chemistry Relevant to 2 3 Chlorobenzyl 1h Pyrrole

Comprehensive Functionalization Strategies for Various Pyrrole (B145914) Ring Positions (C3, C4, C5, N1)

The reactivity of the pyrrole ring is nuanced, with different positions exhibiting distinct electronic characteristics that can be exploited for selective functionalization. Being an electron-rich aromatic system, pyrrole is prone to electrophilic substitution. nih.gov However, achieving regioselectivity across its four carbon atoms (C2, C3, C4, C5) and the nitrogen atom (N1) requires a sophisticated understanding of directing effects and reaction conditions.

Table 1: Regioselective Functionalization of the Pyrrole Ring

Ring PositionCommon ReactionsKey Considerations
C2/C5 Electrophilic substitution (e.g., acylation, halogenation, nitration)These positions are the most electron-rich and are typically the first to react with electrophiles. wikipedia.org
C3/C4 Metal-catalyzed C-H activation, directed metalationDirect functionalization at these "β-positions" is more challenging and often requires the use of directing groups or specific catalysts to overcome the inherent preference for α-substitution. acs.org
N1 Alkylation, acylation, arylationThe N-H proton is acidic and can be readily removed by a base, allowing for the introduction of a wide range of substituents on the nitrogen atom.

Modern synthetic strategies have expanded beyond classical electrophilic substitutions to include transition metal-catalyzed cross-coupling and C-H activation reactions. nih.gov These methods offer unparalleled precision in targeting specific C-H bonds for functionalization, thereby enabling the synthesis of complex pyrrole derivatives that were previously inaccessible. For instance, rhodium catalysts have been successfully employed for the β-selective C-H arylation of pyrroles, a transformation that is challenging to achieve with traditional methods. acs.org

Strategic Derivatization of 2-(3-Chlorobenzyl)-1H-pyrrole for Expanded Chemical Diversity

Starting with the this compound scaffold, a multitude of derivatives can be envisioned through strategic functionalization at the remaining reactive sites. The presence of the 2-benzyl substituent influences the reactivity of the pyrrole ring, and the chloro-substituent on the benzene (B151609) ring offers a handle for further modifications.

Potential Derivatization Pathways:

N1-Functionalization: The pyrrole nitrogen can be readily alkylated or acylated to introduce a variety of functional groups, which can modulate the electronic properties and steric environment of the molecule.

C3, C4, and C5 Functionalization: The vacant C3, C4, and C5 positions are amenable to electrophilic substitution, although the regioselectivity will be influenced by the existing 2-benzyl group. Metal-catalyzed C-H functionalization offers a more controlled approach to introduce substituents at these positions.

Modification of the Benzyl (B1604629) Group: The chloro-substituent on the benzyl ring can be replaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, allowing for the introduction of new aryl, alkyl, or heteroatom-containing groups.

Role of 2-Substituted Pyrroles as Key Synthetic Intermediates in Complex Chemical Synthesis

Pyrroles substituted at the 2-position are valuable intermediates in the synthesis of a wide array of more complex molecules. Their utility stems from the versatility of the pyrrole ring and the ability to further elaborate the structure at multiple positions.

Applications of 2-Substituted Pyrroles:

Pharmaceuticals: The pyrrole motif is present in numerous drugs, and 2-substituted pyrroles serve as crucial building blocks for their synthesis. researchgate.net For example, atorvastatin, a widely used cholesterol-lowering drug, contains a complex pyrrole core. uctm.edu

Natural Product Synthesis: Many natural products, including heme, chlorophyll, and various alkaloids, are built upon a pyrrole framework. researchgate.net The synthesis of these complex molecules often relies on the strategic use of functionalized pyrrole intermediates.

Materials Science: Polypyrroles, which are conducting polymers, are synthesized from pyrrole monomers. Substituted pyrroles can be used to tune the electronic and physical properties of these materials for applications in electronics and sensors.

Application of Green Chemistry Principles in Pyrrole Synthesis and Transformation

The principles of green chemistry are increasingly being integrated into the synthesis and modification of pyrroles to minimize environmental impact and enhance sustainability. lucp.netbenthamdirect.com This involves the use of environmentally benign reagents, solvents, and catalysts, as well as energy-efficient reaction conditions. researchgate.net

Green Chemistry Approaches in Pyrrole Chemistry:

Alternative Energy Sources: Microwaves and ultrasound have been shown to accelerate pyrrole synthesis, often leading to higher yields and shorter reaction times compared to conventional heating. benthamdirect.comresearchgate.net

Green Solvents: The use of water, ionic liquids, or solvent-free conditions is being explored to replace volatile and hazardous organic solvents. uctm.edu

Catalysis: The development of reusable heterogeneous catalysts and earth-abundant metal catalysts, such as iron, is a key focus. nih.govrsc.org These catalysts can often be recovered and reused, reducing waste and cost. researchgate.net For instance, iron-catalyzed cascade reactions have been developed for the synthesis of pyrroles from nitroarenes. nih.govrsc.org

Atom Economy: Multicomponent reactions, where three or more reactants are combined in a single step to form the final product, are highly atom-economical and are being increasingly used for the synthesis of complex pyrrole derivatives. bohrium.com

Development of Novel Catalytic Systems for Pyrrole Synthesis and Functionalization

Catalysis is at the forefront of innovation in pyrrole chemistry, enabling efficient and selective transformations that were previously difficult or impossible to achieve. Research in this area is focused on the development of new catalysts with improved activity, selectivity, and substrate scope.

Table 2: Examples of Novel Catalytic Systems in Pyrrole Chemistry

Catalyst TypeApplicationAdvantages
Homogeneous Iron Catalysts Cascade synthesis of pyrroles from nitroarenesEarth-abundant, low toxicity, high functional group tolerance. nih.govrsc.org
Copper-based Catalysts Synthesis of polysubstituted pyrrolesInexpensive, versatile, and can catalyze a variety of transformations. organic-chemistry.org
Rhodium Catalysts β-selective C-H arylation of pyrrolesEnables functionalization at less reactive positions with high regioselectivity. acs.org
Palladium Catalysts Cross-coupling reactions for C-C and C-N bond formationWell-established for a wide range of transformations, allowing for the introduction of diverse substituents.
Organocatalysts Paal-Knorr and other pyrrole synthesesMetal-free, often environmentally benign, and can be used for asymmetric synthesis. nih.gov
Biocatalysts (Enzymes) Paal-Knorr reactionMild reaction conditions, high selectivity, and environmentally friendly. nih.gov

The ongoing development of novel catalytic systems is crucial for advancing the field of pyrrole chemistry. These catalysts not only provide more efficient and sustainable routes to known pyrrole derivatives but also open up new avenues for the synthesis of novel structures with unique properties and applications.

Q & A

Q. What are the foundational synthetic routes for 2-(3-Chlorobenzyl)-1H-pyrrole, and how can reaction conditions be optimized for reproducibility?

The Clauson-Kass pyrrole synthesis is a classical method applicable to this compound, involving γ-keto amides and ammonia under controlled conditions . For reproducibility, key parameters include:

  • Temperature control : Maintain 80–100°C during cyclization to avoid side reactions.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Purification : Employ TLC (silica gel, ethyl acetate/hexane 3:7) and column chromatography for isolation . Undergraduate-level protocols suggest starting with commercially available 3-chlorobenzaldehyde and pyrrole precursors, with yields typically 40–60% after optimization .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • 1H NMR : Key signals include aromatic protons (δ 6.5–7.3 ppm for pyrrole and chlorobenzyl groups) and benzylic CH2 (δ 4.2–4.5 ppm) .
  • TLC : Monitor reaction progress using UV-active spots (Rf ~0.5 in ethyl acetate/hexane) .
  • IR : Confirm N–H stretching (~3400 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.

Q. How can researchers preliminarily assess the biological activity of this compound?

Standard neurotoxicity models (e.g., 6-OHDA-induced PC12 cell damage) are suitable:

  • Pre-treat cells with the compound (10–50 µM) for 24 hours.
  • Use MTT assays for viability, ROS kits for oxidative stress, and Annexin V/PI staining for apoptosis . Compare results with positive controls (e.g., ascorbic acid) to establish baseline activity .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound derivatives?

  • Substitution patterns : Modify the chlorobenzyl group (e.g., para vs. meta substitution) or pyrrole N–H to alter lipophilicity and electronic effects .
  • Bioisosteric replacement : Replace the chlorine atom with fluorine or methyl groups to study halogen bonding impacts .
  • In vitro testing : Screen derivatives in enzyme inhibition assays (e.g., kinase targets) to correlate structural changes with activity .

Q. How can reaction yields be improved for large-scale synthesis?

  • Catalyst optimization : Use Pd/C or Raney Ni for hydrogenation steps, ensuring inert atmospheres to prevent dehalogenation .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 16 h to 2 h) while maintaining yields >50% .
  • Workup protocols : Implement liquid-liquid extraction (ethyl acetate/water) and rotary evaporation for efficient solvent removal .

Q. What advanced techniques resolve structural ambiguities in crystallographic or spectroscopic data?

  • X-ray crystallography : Resolve bond angles and torsion angles to confirm the chlorobenzyl group’s orientation (e.g., compare with ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate) .
  • 2D NMR (COSY, NOESY) : Identify through-space interactions between pyrrole protons and the chlorobenzyl moiety .
  • DFT calculations : Model electronic environments to predict NMR chemical shifts and validate experimental data .

Q. How should researchers address contradictions in reported biological activity data?

  • Assay standardization : Replicate studies using identical cell lines (e.g., PC12 vs. SH-SY5Y) and compound concentrations .
  • Metabolic stability testing : Evaluate compound degradation in serum to explain variability in IC50 values .
  • Orthogonal assays : Confirm antioxidant activity via both DPPH radical scavenging and lipid peroxidation assays .

Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets?

  • Nitro group reduction : If applicable, track reactive intermediates (e.g., hydroxylamines) via LC-MS to link redox activity to therapeutic effects .
  • Protein binding : Use surface plasmon resonance (SPR) to measure affinity for targets like kinases or GPCRs .
  • Gene expression profiling : Perform RNA-seq on treated cells to identify pathways modulated by the compound .

Methodological Notes

  • Data conflicts : Biological activity discrepancies may arise from assay conditions (e.g., cell type, exposure time) .
  • Synthesis challenges : Scale-up may require re-optimization of solvent ratios and catalyst loading .

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